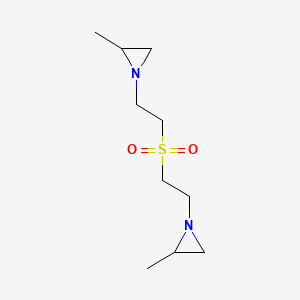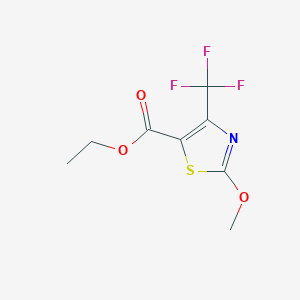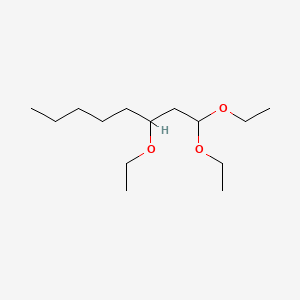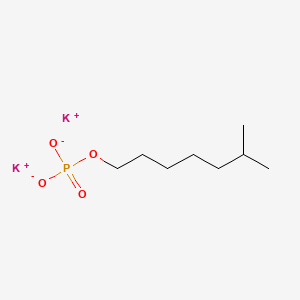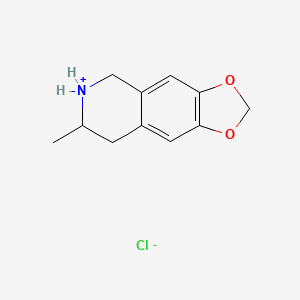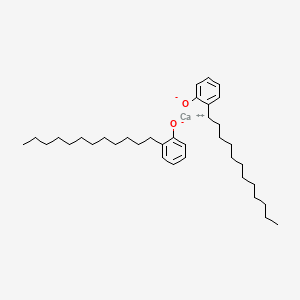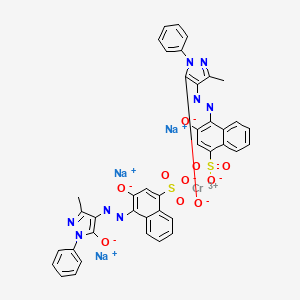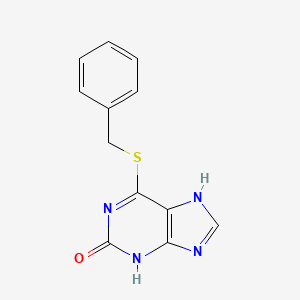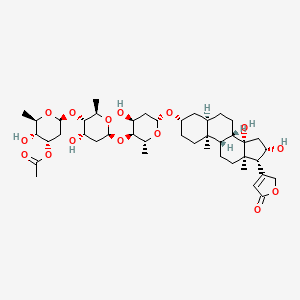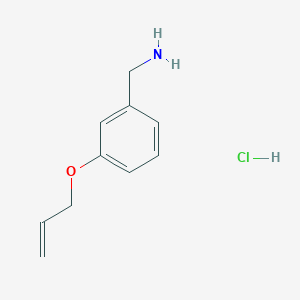
(3-(Allyloxy)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Allyloxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a hydrochloride salt of (3-(allyloxy)phenyl)methanamine, which features an allyloxy group attached to a phenyl ring and a methanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(allyloxy)phenyl)methanamine hydrochloride typically involves the reaction of (3-allyloxy)benzaldehyde with ammonia or an amine source under suitable conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-(Allyloxy)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: (3-(Allyloxy)phenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(allyloxy)phenyl)methanamine hydrochloride is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound shares a similar phenylmethanamine structure but features a tetrazine ring instead of an allyloxy group.
(3-(Methoxy)phenyl)methanamine hydrochloride: This compound has a methoxy group instead of an allyloxy group, which can influence its reactivity and interactions.
Uniqueness: (3-(Allyloxy)phenyl)methanamine hydrochloride is unique due to the presence of the allyloxy group, which can undergo various chemical transformations. This feature makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
1145680-00-7 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3-prop-2-enoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-6-12-10-5-3-4-9(7-10)8-11;/h2-5,7H,1,6,8,11H2;1H |
InChI Key |
BNULYAVNVLUSLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




